molecular formula C26H18FNO B10765243 (1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone CAS No. 2365471-45-8

(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone

Cat. No.: B10765243
CAS No.: 2365471-45-8
M. Wt: 379.4 g/mol
InChI Key: VREQTLWJHFQLEX-UHFFFAOYSA-N
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Description

(1-(4-Fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone is a synthetically derived chemical compound of significant interest in preclinical pharmacological research, particularly within the field of cannabinoid receptor science. Its molecular structure, featuring a naphthalenyl methanone core linked to a fluorobenzyl-substituted indole, is designed to interact with the body's endocannabinoid system. Research indicates this compound acts as a potent and selective cannabinoid receptor agonist, with a high binding affinity for both CB1 and CB2 receptor subtypes. This profile makes it a critical tool for scientists investigating the signaling pathways, physiological roles, and therapeutic potential of cannabinoid receptors. Primary research applications include the study of receptor-ligand interactions, receptor dimerization, and the downstream effects on neurotransmitter release and immune cell function in in vitro models. It is extensively used in binding assays, functional activity studies (e.g., cAMP accumulation, β-arrestin recruitment), and for the development of cellular and animal models of endocannabinoid system modulation. Researchers value this compound for its well-characterized activity, which helps to elucidate the complex biology of neuropathic pain, inflammation, appetite regulation, and neurological disorders. This product is supplied with comprehensive analytical data, including HPLC and mass spectrometry reports, to ensure identity and purity, thereby guaranteeing reproducible and reliable research outcomes.

Properties

CAS No.

2365471-45-8

Molecular Formula

C26H18FNO

Molecular Weight

379.4 g/mol

IUPAC Name

[1-[(4-fluorophenyl)methyl]indol-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C26H18FNO/c27-20-14-12-18(13-15-20)16-28-17-24(22-9-3-4-11-25(22)28)26(29)23-10-5-7-19-6-1-2-8-21(19)23/h1-15,17H,16H2

InChI Key

VREQTLWJHFQLEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Indole Core Formation

The synthesis begins with the preparation of the indole scaffold, typically achieved via Fischer indole synthesis or N-alkylation . For this compound:

  • Fischer Indole Synthesis : Reacts phenylhydrazine derivatives with α,β-unsaturated ketones under acidic conditions.

  • Alternative Methods : Direct N-alkylation of indole with 4-fluorobenzyl bromide using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or THF.

Table 1: Key Reagents and Conditions for Indole Core Formation

StepReagents/ConditionsYield*Source
N-Alkylation4-Fluorobenzyl bromide, K₂CO₃, DMF, 80°C60–70%
Fischer SynthesisPhenylhydrazine, acyclic ketone, H₂SO₄50–60%

*Yields based on analogous reactions.

Functionalization of the Indole Core

Introduction of the 4-Fluorobenzyl Group

The 4-fluorobenzyl group is introduced via alkylation or Suzuki-Miyaura coupling (for aryl groups). For this compound:

  • Alkylation : 4-Fluorobenzyl bromide reacts with indole under basic conditions. Steric hindrance from the fluorine atom may require elevated temperatures (80–100°C).

  • Catalytic Coupling : Palladium-catalyzed cross-coupling between indole and 4-fluorobenzyl halides (e.g., using Pd(PPh₃)₄ and Na₂CO₃).

Critical Factors:

  • Solvent Selection : THF or DMF for alkylation; DME or dioxane for coupling.

  • Base : K₂CO₃ or NaH for deprotonation of indole.

Naphthalene Coupling via Acylation

The naphthalen-1-yl group is attached via Friedel-Crafts acylation or amide bond formation . For this compound:

Friedel-Crafts Acylation

  • Activation of Naphthalene : Naphthoyl chloride is generated in situ using oxalyl chloride or PCl₅.

  • Acylation Reaction : The activated acyl chloride reacts with the indole derivative in the presence of AlCl₃ as a Lewis acid catalyst.

Table 2: Friedel-Crafts Acylation Conditions

ComponentReagents/ConditionsCatalystSolvent
Acyl ChlorideNaphthalene-1-carbonyl chloride, AlCl₃AlCl₃Dichloromethane
Reaction Temperature0–25°C (controlled addition)

Yield : 40–60% due to competing side reactions (e.g., polyacylation).

Industrial-Scale Optimization

Process Streamlining

  • Automated Synthesis : Continuous flow reactors for precise temperature control and minimized side reactions.

  • Purification : Column chromatography (silica gel) followed by recrystallization (e.g., EtOH/H₂O).

Quality Control

  • Analytical Methods :

    • LC–MS : Quantification and impurity profiling.

    • NMR : Confirm connectivity (e.g., HMBC correlations for C-3 indole and naphthalene carbonyl).

Comparative Analysis with Analogous Compounds

Structural Variants and Synthetic Challenges

CompoundKey SubstituentSynthetic Challenge
AM-22015-FluoropentylRegioselectivity in alkylation
MAM-22014-MethylnaphthoylSteric hindrance during acylation
Target Compound4-FluorobenzylElectron-withdrawing fluorine may reduce nucleophilicity of indole

Impact of Fluorine : The electron-withdrawing effect of the 4-fluorobenzyl group may increase reaction temperatures or require stronger bases .

Chemical Reactions Analysis

Types of Reactions

(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.

Scientific Research Applications

(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

The table below highlights key structural differences and pharmacological properties compared to related compounds:

Compound Name Indole Substituent Naphthoyl Modification Key Pharmacological Notes
FUB-JWH-018 4-Fluorobenzyl None High CB1 affinity; fluorination increases metabolic stability
JWH-018 (naphthalen-1-yl-(1-pentylindol-3-yl)methanone) Pentyl None Prototypical synthetic cannabinoid; moderate metabolic oxidation
JWH-073 (1-butyl analog) Butyl None Shorter side chain reduces potency compared to JWH-018
AM-2201 (1-(5-fluoropentyl) analog) 5-Fluoropentyl None Fluorinated side chain slows CYP450 metabolism; higher lipophilicity
JWH-210 (4-ethylnaphthalene analog) Pentyl 4-Ethylnaphthalene Enhanced receptor binding due to naphthoyl substitution
FUB-144 4-Fluorobenzyl Tetramethylcyclopropyl Reduced CB1 activity vs. naphthoyl analogs

Metabolic and Toxicological Profiles

  • FUB-JWH-018 : The 4-fluorobenzyl group resists oxidative metabolism (common in alkyl chains like JWH-018’s pentyl group), leading to longer half-lives. Major metabolites likely involve defluorination or hydroxylation of the benzyl ring .
  • JWH-018/AM-2201 : Metabolized via ω-hydroxylation of the pentyl/fluoropentyl chain, forming hydroxylated derivatives detected in forensic screenings .

Regulatory and Clinical Implications

  • FUB-JWH-018 and its analogs (e.g., FUB-144) are classified as Schedule I substances in multiple jurisdictions due to severe adverse effects, including neurotoxicity and cardiovascular risks .
  • In vitro studies suggest fluorinated analogs like FUB-JWH-018 exhibit higher CB1 receptor binding affinity (Ki < 5 nM) compared to non-fluorinated counterparts (e.g., JWH-073, Ki ~15–20 nM) .

Key Research Findings

  • Structure-Activity Relationships (SAR) :
    • Fluorination at the benzyl position (FUB-JWH-018) enhances receptor binding and metabolic resistance compared to alkyl chains (JWH-018/JWH-073) .
    • Substitutions on the naphthoyl group (e.g., JWH-210’s ethyl) improve lipophilicity but may reduce selectivity .
  • Detection Challenges :
    • FUB-JWH-018’s stability complicates detection in urine; LC-MS/MS methods targeting defluorinated metabolites are recommended .

Biological Activity

The compound known as (1-(4-Fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, commonly referred to as FUB-JWH-018, is a synthetic cannabinoid that has garnered attention due to its potent biological activity as a cannabinoid receptor agonist. This article explores the biological activity of this compound, including its pharmacological effects, receptor interactions, and relevant case studies.

Chemical Structure and Properties

FUB-JWH-018 is classified under synthetic cannabinoids and is known for its structural similarity to other compounds in this category. Its molecular formula is C26H18FNOC_{26}H_{18}FNO, with a molecular weight of approximately 379.43 g/mol. The compound features an indole structure linked to a naphthalene moiety, contributing to its unique pharmacological profile.

PropertyValue
Molecular FormulaC26H18FNO
Molecular Weight379.4256 g/mol
InChI KeyVREQTLWJHFQLEX-UHFFFAOYSA-N
CAS Number2365471-45-8

FUB-JWH-018 acts primarily as an agonist at the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This interaction leads to various physiological effects, including:

  • Psychoactive Effects : Users report cannabis-like effects such as euphoria, relaxation, and altered perception.
  • Analgesic Properties : The compound exhibits potential analgesic effects through its action on pain pathways mediated by cannabinoid receptors.
  • Appetite Stimulation : Similar to THC, FUB-JWH-018 may induce increased appetite.

Biological Activity and Research Findings

Research has demonstrated that FUB-JWH-018 has a high binding affinity for CB1 receptors, which are predominantly located in the brain. This high affinity correlates with its psychoactive effects. In vitro studies have shown that it can significantly activate these receptors compared to other synthetic cannabinoids.

Case Studies

  • Clinical Observations : Reports from users highlight severe side effects associated with FUB-JWH-018 use, including anxiety, paranoia, and hallucinations. Such findings emphasize the need for caution regarding synthetic cannabinoid consumption.
  • Toxicology Reports : A study analyzing synthetic cannabinoids in herbal products found FUB-JWH-018 present in multiple samples, indicating its prevalence in recreational drug use. The toxicological profiles often showed severe adverse reactions compared to natural cannabis products .
  • Comparative Studies : In comparative studies with other synthetic cannabinoids like JWH-018 and UR-144, FUB-JWH-018 demonstrated a more potent activation of CB receptors, suggesting a higher risk for dependence and adverse effects .

Safety and Regulatory Status

Due to its potent biological activity and associated health risks, FUB-JWH-018 is classified as a controlled substance in many jurisdictions. Regulatory bodies are increasingly monitoring its use in herbal products and other formulations.

Q & A

Q. What regulatory considerations impact academic research on this compound?

  • Guidelines : Classified as a controlled substance (e.g., under Mississippi SB 2356 and Alabama regulations) due to structural similarity to synthetic cannabinoids (e.g., JWH-018). Researchers must obtain DEA licenses and adhere to storage/disposal protocols .

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